N-cyclopropyl-2-(2-fluorophenoxy)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)acetamide
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Overview
Description
N-cyclopropyl-2-(2-fluorophenoxy)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorophenoxy group, and an imidazo[1,2-a]pyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(2-fluorophenoxy)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as 2-aminopyridine and an α-haloketone.
Introduction of the fluorophenoxy group: This step involves the nucleophilic substitution of a fluorophenol with an appropriate leaving group on the imidazo[1,2-a]pyridine core.
Attachment of the cyclopropyl group: This can be done through a cyclopropanation reaction using a cyclopropyl halide and a suitable base.
Final acylation step: The acetamide moiety is introduced through an acylation reaction using an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(2-fluorophenoxy)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride and an appropriate nucleophile.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-cyclopropyl-2-(2-fluorophenoxy)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(2-fluorophenoxy)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The fluorophenoxy group may enhance the compound’s binding affinity and selectivity, while the cyclopropyl group can influence its metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-(2-chlorophenoxy)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)acetamide
- N-cyclopropyl-2-(2-bromophenoxy)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)acetamide
- N-cyclopropyl-2-(2-methoxyphenoxy)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)acetamide
Uniqueness
N-cyclopropyl-2-(2-fluorophenoxy)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)acetamide is unique due to the presence of the fluorophenoxy group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-cyclopropyl-2-(2-fluorophenoxy)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c20-16-5-1-2-6-17(16)25-13-19(24)23(14-8-9-14)12-15-11-21-18-7-3-4-10-22(15)18/h1-7,10-11,14H,8-9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDKRKLHIFTJQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)COC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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